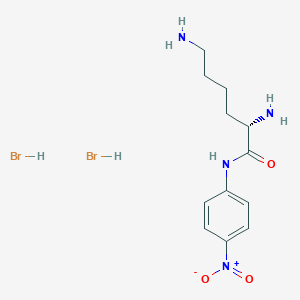

H-LYS-PNA 2HBR

Übersicht

Beschreibung

H-Lys-pna 2hbr is a fluorescent peptide that can be used to identify the presence of aminopeptidase in plants and animals . It is also known as L-Lysine p-nitroanilide dihydrobromide .

Synthesis Analysis

The synthesis of this compound involves the use of ammonium bicarbonate to hydrolyze the ester bonds of pNA . The resultant this compound has a high degree of fluorescence .

Molecular Structure Analysis

The molecular formula of this compound is C12H20Br2N4O3 . Its molecular weight is 428.12 g/mol .

Chemical Reactions Analysis

This compound is used as a substrate for the enzyme PepN . The substrate concentrations used in standard enzymatic activity assay conditions range from 0.017 to 7.47 mM, depending on the particular enzyme and substrate .

Physical And Chemical Properties Analysis

This compound is a solid compound . It is used for research purposes and is not intended for human or veterinary use .

Wissenschaftliche Forschungsanwendungen

Hier ist eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen von H-LYS-PNA 2HBR (auch bekannt als CID 24802272, L-Lysin-4-nitroanilid-dihydrobromid oder (2S)-2,6-Diamino-N-(4-nitrophenyl)hexanamid;dihydrobromid):

Enzymkinetik- und Spezifitätsstudien

Diese Verbindung wird als Substrat verwendet, um die Spezifität und Kinetik der Lysin-Aminopeptidase zu untersuchen, ein Enzym, das Aminosäuren vom Aminoende von Proteinen entfernt . Es hilft beim Verständnis des Enzymbetriebs und der Reaktionsraten.

Proteinaseforschung

Es dient als Substrat für verschiedene Proteinasen, Enzyme, die Proteine abbauen. Diese Anwendung ist entscheidend für die Untersuchung des Proteinkatabolismus und verwandter Stoffwechselwege .

Peptidbasierter Hydrogel-Bildung

Peptidbasierte Hydrogele haben aufgrund ihrer Eigenschaften und ihrer hohen Modularität Aufmerksamkeit erlangt. This compound kann an der Bildung dieser Hydrogele beteiligt sein, die potenzielle biomedizinische Anwendungen haben .

Charakterisierung von rekombinanten Exopeptidasen

Die Verbindung wurde bei der Charakterisierung von rekombinanten Exopeptidasen wie PepX und PepN verwendet und liefert Einblicke in ihre hydrolytische Effizienz und Substratpräferenzen .

Biotinylierungsstudien

Für biotinilierte Lysinderivate oder Chromophore und Fluorophore, die an Lys gekoppelt sind, kann this compound in der Forschung verwendet werden, um diese Modifikationen zu untersuchen .

Wirkmechanismus

Target of Action

H-LYS-PNA 2HBR, also known as L-Lysine p-nitroanilide dihydrobromide, is primarily used to identify the presence of aminopeptidase in plants and animals . Aminopeptidases are enzymes that catalyze the cleavage of amino acids from the N-terminus of proteins or peptides . They play a crucial role in protein degradation and regulation of biological processes .

Mode of Action

The compound interacts with its target, the aminopeptidase, by serving as a substrate for the enzyme . The enzyme cleaves the amino acid from the N-terminus of the compound, resulting in a change in the compound’s structure . This interaction allows the compound to be used as a tool for studying the specificity and kinetics of aminopeptidases .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves protein degradation . Aminopeptidases, the targets of this compound, are key players in this pathway. They cleave amino acids from proteins, thereby regulating protein function and turnover . The compound’s interaction with aminopeptidases can thus influence protein degradation processes .

Pharmacokinetics

Given its use as a substrate for aminopeptidases, it is likely that the compound is metabolized by these enzymes

Result of Action

The primary result of this compound’s action is the identification of aminopeptidase activity . By serving as a substrate for aminopeptidases, the compound allows for the detection and study of these enzymes . This can provide valuable insights into protein degradation processes and the role of aminopeptidases in these processes .

Action Environment

The action of this compound is likely influenced by various environmental factors. For instance, the activity of aminopeptidases can be affected by factors such as pH and temperature . Therefore, these factors may also influence the interaction between this compound and aminopeptidases.

Safety and Hazards

Zukünftige Richtungen

H-Lys-pna 2hbr has potential applications in the field of biological and medical research due to its ability to identify the presence of aminopeptidase . Further research is needed to explore these potential applications.

Eigenschaften

IUPAC Name |

(2S)-2,6-diamino-N-(4-nitrophenyl)hexanamide;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O3.2BrH/c13-8-2-1-3-11(14)12(17)15-9-4-6-10(7-5-9)16(18)19;;/h4-7,11H,1-3,8,13-14H2,(H,15,17);2*1H/t11-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGBCOCPRBXZLNA-IDMXKUIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C(CCCCN)N)[N+](=O)[O-].Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)[C@H](CCCCN)N)[N+](=O)[O-].Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Br2N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

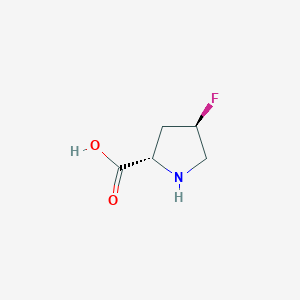

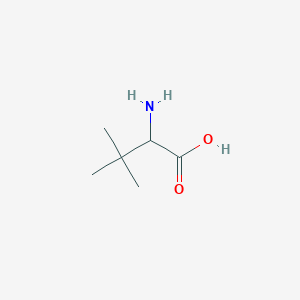

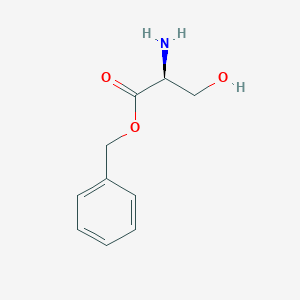

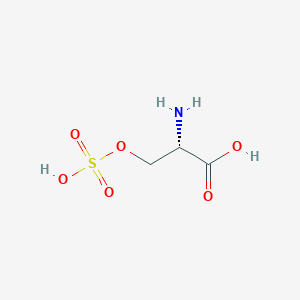

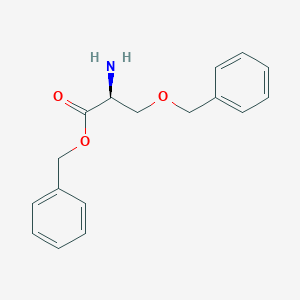

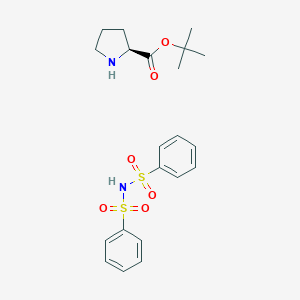

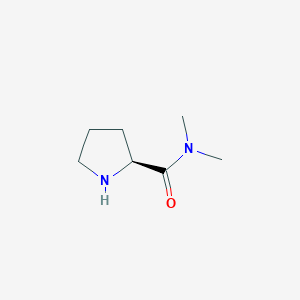

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

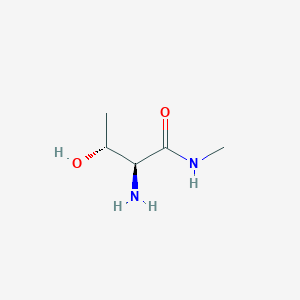

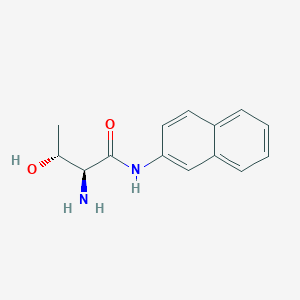

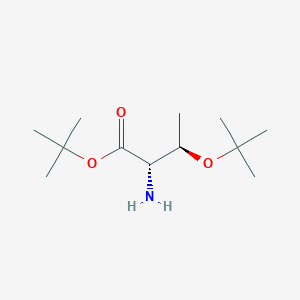

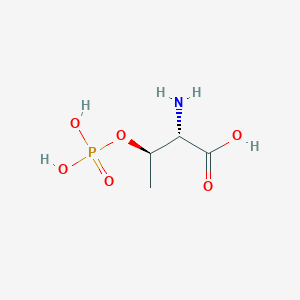

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.